molecular formula C20H18N2O2 B4847297 2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide

2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide

Cat. No. B4847297
M. Wt: 318.4 g/mol
InChI Key: UEEKZCWQEYOSME-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide, also known as HNHN, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide is not fully understood, but studies suggest that it may act through multiple pathways. This compound has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and induce apoptosis by activating caspases. This compound has also been found to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has a low toxicity profile and does not cause significant adverse effects in animal models. This compound has been found to reduce tumor growth and metastasis in cancer models, improve cognitive function in Alzheimer's disease models, and reduce inflammation in animal models of inflammatory diseases. This compound has also been shown to have antioxidant effects and protect against oxidative damage in various organs.

Advantages and Limitations for Lab Experiments

One advantage of using 2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing significant adverse effects. Additionally, this compound is stable under physiological conditions and can be easily synthesized in the lab. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

Future research on 2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide should focus on elucidating its mechanism of action and identifying its molecular targets. Additionally, further studies should investigate the potential therapeutic applications of this compound in other diseases, such as cardiovascular disease and diabetes. The development of more potent and selective analogs of this compound may also be an area of future research. Finally, clinical trials should be conducted to evaluate the safety and efficacy of this compound in humans.

Scientific Research Applications

2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammation. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in Alzheimer's disease models. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2-hydroxy-N-[(E)-1-(3-methylphenyl)ethylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-13-6-5-8-16(12-13)14(2)21-22-20(24)19-17-9-4-3-7-15(17)10-11-18(19)23/h3-12,23H,1-2H3,(H,22,24)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEEKZCWQEYOSME-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=NNC(=O)C2=C(C=CC3=CC=CC=C32)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=N/NC(=O)C2=C(C=CC3=CC=CC=C32)O)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide
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2-hydroxy-N'-[1-(3-methylphenyl)ethylidene]-1-naphthohydrazide
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Reactant of Route 6
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